2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQIRFAQMBAOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures (0-5°C).
Major Products Formed
Oxidation: 2’-(Carboxymethyl)-[1,1’-biphenyl]-4-carbaldehyde.
Reduction: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-nitrobenzaldehyde.
Scientific Research Applications
2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in enzymatic reactions, the aldehyde group can form covalent bonds with the active site of enzymes, inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Electron-Donating Substituents
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde ():
The methoxy (-OCH₃) group is electron-donating, activating the biphenyl ring toward electrophilic substitution. This compound is synthesized via alkylation of 4'-hydroxybiphenyl derivatives (e.g., decylbromide in ). Compared to hydroxymethyl, methoxy groups increase lipophilicity but reduce hydrogen-bonding capacity.4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde ():
The long decyloxy chain (-OC₁₀H₂₁) significantly enhances hydrophobicity, making this compound suitable for applications in liquid crystals or surfactants. Synthesis involves a Williamson ether synthesis, contrasting with hydroxymethyl derivatives, which may require protective-group strategies .
Electron-Withdrawing Substituents
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde ():
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, deactivating the ring and directing electrophilic reactions to meta positions. This compound is used in medicinal chemistry for its metabolic stability. Its synthesis often involves cross-coupling reactions, similar to hydroxymethyl derivatives but with fluorinated reagents .3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde ():
Halogen substituents (Cl, F) enhance oxidative stability and are common in agrochemicals. The predicted density (1.285 g/cm³) and boiling point (346°C) reflect increased molecular weight and polarity compared to hydroxymethyl analogues .
Polar Substituents
- 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde ():
The fluorine atom balances electronegativity and lipophilicity. Its synthesis via Suzuki-Miyaura coupling () is analogous to hydroxymethyl derivatives but avoids hydroxyl-group protection .
Physicochemical Properties
The hydroxymethyl group increases water solubility compared to halogenated or alkoxy derivatives, facilitating biological applications.
Biological Activity
2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and antitumor properties, supported by case studies and research findings.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHO
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Antifungal Activity
In antifungal assays, this compound has shown efficacy against various fungal strains:
These results suggest that the compound may inhibit fungal growth by interfering with ergosterol biosynthesis.
Antitumor Activity
Recent studies have also highlighted the antitumor potential of this compound. In vitro tests on various cancer cell lines revealed the following IC values:
The cytotoxic effects are believed to be due to the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound:
- A study published in the Journal of Medicinal Chemistry reported that derivatives of biphenyl aldehydes, including this compound, demonstrated enhanced antibacterial properties compared to their parent compounds due to increased hydrophilicity and hydrogen bonding potential with bacterial targets .
- Another investigation focused on the structure-activity relationship (SAR) of biphenyl compounds indicated that modifications at the hydroxymethyl position significantly influenced both antimicrobial and antitumor activities. The presence of the hydroxymethyl group was essential for maintaining activity against resistant strains .
Q & A
Q. What are the standard synthetic routes for 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of biphenyl precursors. A common approach is the alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde using hydroxymethylating agents (e.g., hydroxymethyl bromide) under basic conditions. For example:
Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde in a polar aprotic solvent (e.g., DMF).
Add KOH (1:1 molar ratio) and stir for 30 minutes at room temperature.
Introduce hydroxymethyl bromide (2.5 molar equivalents) and heat under reflux for 20 hours .
Isolate the product via recrystallization (ethanol/water mixture) with yields averaging 70–76%.
Optimization Tips:
- Catalyst: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
- Solvent: Higher yields are observed in DMF compared to THF due to better solubility of intermediates.
- Temperature: Prolonged reflux (≥20 hours) ensures complete conversion .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and hydroxymethyl group (δ 4.5–4.7 ppm, singlet). Compare with [1,1'-biphenyl]-4-carbaldehyde derivatives (δ 10.0 ppm for aldehyde) .
- ¹³C NMR: Confirm the aldehyde carbon (δ ~190 ppm) and hydroxymethyl carbon (δ ~65 ppm).
- HPLC-MS: Use C18 columns with a methanol/water gradient (65:35) to assess purity (>97%) and detect byproducts (e.g., unreacted hydroxy precursor) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura coupling reactions involving this compound?
Methodological Answer: Contradictions often arise from variations in:
- Catalyst Design: Pd(II) complexes with O,N,S-donor ligands show higher activity (TOF up to 1.2 × 10⁴ h⁻¹) compared to phosphine-based catalysts.
- Substrate Ratios: A 1:1.2 molar ratio of aryl halide to boronic acid minimizes side reactions.
- Solvent Systems: Mixed solvents (e.g., toluene/ethanol 3:1) improve yields by 15–20% over pure toluene .
Table 1: Catalytic Efficiency Comparison
| Catalyst System | TOF (h⁻¹) | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Ph₃P | 8.5 × 10³ | 78 | Toluene, 80°C, 12 h | |
| Pd(II)-thiosemicarbazone | 1.2 × 10⁴ | 92 | Toluene/EtOH, 60°C, 8 h |
Q. What strategies mitigate competing side reactions during hydroxymethyl group introduction?
Methodological Answer: Side reactions (e.g., over-alkylation or oxidation) can be minimized by:
- Protection/Deprotection: Temporarily protect the aldehyde group with acetal formation before hydroxymethylation.
- Reductive Conditions: Use NaBH₄ to stabilize the hydroxymethyl group post-reaction.
- Stoichiometric Control: Limit hydroxymethylating agent to 1.2 equivalents to prevent di-substitution .
Q. How is this compound utilized in designing self-assembling Schiff base complexes?
Methodological Answer: The aldehyde group reacts with primary amines to form Schiff bases, which self-assemble into liquid crystalline or coordination polymers.
Schiff Base Synthesis:
- Mix equimolar amounts of this compound and alkylamines (e.g., octylamine) in dry DCM.
- Add EDC (1.5 eq) and DMAP (catalytic) to activate coupling.
- Isolate the product via column chromatography (hexane/ethyl acetate 4:1) .
Self-Assembly: Thermotropic mesophases form at 80–120°C, characterized by polarized optical microscopy (POM) and XRD .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Induction: Use chiral auxiliaries (e.g., (R)-BINOL) during hydroxymethylation to enforce enantioselectivity.
- Chromatography-Free Purification: Recrystallize in chiral solvents (e.g., (S)-limonene) to achieve >95% ee.
- Process Analytics: Implement inline FTIR to monitor aldehyde oxidation in real time .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 75–80°C vs. 82–85°C)?
Methodological Answer: Variations stem from:
- Polymorphism: Recrystallization solvents (ethanol vs. acetone) produce different crystal forms.
- Purity: Samples with ≤95% purity show depressed/broadened melting ranges.
- Methodology: Differential Scanning Calorimetry (DSC) provides more accurate data than capillary methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
